

# Spectroscopic Analysis of 1- Phenylcyclopropanecarboxylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-Phenylcyclopropanecarboxylic acid

**Cat. No.:** B041972

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenylcyclopropanecarboxylic acid**, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-phenylcyclopropanecarboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

No publicly available experimental spectrum for **1-Phenylcyclopropanecarboxylic acid** was found. The following are predicted chemical shifts based on its structure and data from similar compounds.

| Chemical Shift (ppm) | Multiplicity    | Integration | Assignment                                        |
|----------------------|-----------------|-------------|---------------------------------------------------|
| ~12.0                | Singlet (broad) | 1H          | -COOH                                             |
| 7.45 - 7.20          | Multiplet       | 5H          | Aromatic protons (C <sub>6</sub> H <sub>5</sub> ) |
| 1.70 - 1.60          | Multiplet       | 2H          | Cyclopropane CH <sub>2</sub>                      |
| 1.30 - 1.20          | Multiplet       | 2H          | Cyclopropane CH <sub>2</sub>                      |

<sup>13</sup>C NMR (Carbon-13 NMR)[1]

Data obtained from SpectraBase.[1]

| Chemical Shift (ppm) | Assignment                   |
|----------------------|------------------------------|
| 179.0                | -COOH                        |
| 141.2                | Aromatic C (quaternary)      |
| 128.5                | Aromatic CH                  |
| 128.3                | Aromatic CH                  |
| 126.9                | Aromatic CH                  |
| 33.1                 | Cyclopropane C (quaternary)  |
| 17.5                 | Cyclopropane CH <sub>2</sub> |

## Infrared (IR) Spectroscopy

No publicly available experimental spectrum with a detailed peak list for **1-Phenylcyclopropanecarboxylic acid** was found. The following are characteristic absorption bands expected for this molecule.

| Wavenumber (cm <sup>-1</sup> ) | Intensity   | Assignment                    |
|--------------------------------|-------------|-------------------------------|
| 3300 - 2500                    | Broad       | O-H stretch (Carboxylic acid) |
| 3100 - 3000                    | Medium      | C-H stretch (Aromatic)        |
| 3000 - 2850                    | Medium      | C-H stretch (Cyclopropane)    |
| ~1700                          | Strong      | C=O stretch (Carboxylic acid) |
| 1600, 1495                     | Medium-Weak | C=C stretch (Aromatic ring)   |
| ~1430                          | Medium      | O-H bend (in-plane)           |
| ~1250                          | Strong      | C-O stretch                   |
| ~920                           | Broad       | O-H bend (out-of-plane)       |

## Mass Spectrometry (MS)

No publicly available experimental mass spectrum for **1-Phenylcyclopropanecarboxylic acid** was found. The following table lists the expected major fragments based on the structure and common fragmentation patterns of similar carboxylic acids. The molecular weight of **1-phenylcyclopropanecarboxylic acid** is 162.19 g/mol .

| m/z | Proposed Fragment                                             |
|-----|---------------------------------------------------------------|
| 162 | [M] <sup>+</sup> (Molecular Ion)                              |
| 145 | [M - OH] <sup>+</sup>                                         |
| 117 | [M - COOH] <sup>+</sup>                                       |
| 115 | [C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>                 |
| 91  | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |
| 77  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)    |

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1-phenylcyclopropanecarboxylic acid**, a solid compound at room temperature.

## NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **1-phenylcyclopropanecarboxylic acid**.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or Dimethyl sulfoxide- $\text{d}_6$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^1\text{H}$  NMR Spectroscopy:
  - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire the spectrum on the same spectrometer.
  - Use a proton-decoupled sequence.
  - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):


- Place a small, powdered amount of solid **1-phenylcyclopropanecarboxylic acid** directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
  - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
  - Collect a background spectrum of the empty ATR crystal first.
  - Collect the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - Introduce a dilute solution of **1-phenylcyclopropanecarboxylic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
  - Utilize Electron Ionization (EI) as the ionization method.
- Mass Analysis:
  - Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
  - Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu.
- Data Acquisition:
  - Record the mass spectrum, which is a plot of the relative abundance of ions as a function of their m/z ratio.
  - Identify the molecular ion peak and the major fragment ions.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1-phenylcyclopropanecarboxylic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Analysis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [spectrabase.com](http://spectrabase.com) [spectrabase.com]

- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenylcyclopropanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041972#spectroscopic-data-nmr-ir-ms-of-1-phenylcyclopropanecarboxylic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)